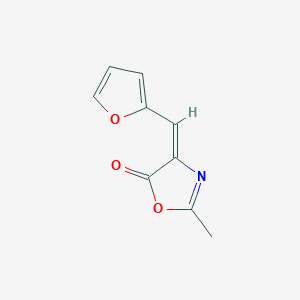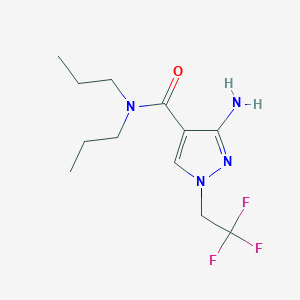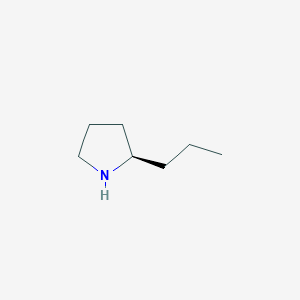
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features a furan ring and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one typically involves the reaction of furfural with 2-methyl-1,3-oxazol-5(4H)-one under specific conditions. One common method is the condensation reaction, where furfural and 2-methyl-1,3-oxazol-5(4H)-one are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial process more sustainable.
化学反应分析
Types of Reactions
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives.
科学研究应用
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2E)-2-(2-Furylmethylene)cyclohexanone
- N’-(2-Furylmethylene)-2-thiophenecarbohydrazide
Uniqueness
Compared to similar compounds, (4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one is unique due to the presence of both furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
(4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H7NO3/c1-6-10-8(9(11)13-6)5-7-3-2-4-12-7/h2-5H,1H3/b8-5+ |
InChI 键 |
SDOORZKPWPUAPF-VMPITWQZSA-N |
手性 SMILES |
CC1=N/C(=C/C2=CC=CO2)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC=CO2)C(=O)O1 |
溶解度 |
>26.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750239.png)


![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750249.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one](/img/structure/B11750251.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750265.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)
![2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750281.png)

![1-[(2R)-oxan-2-yl]methanamine](/img/structure/B11750288.png)
![[(Oxetan-3-yl)methyl]hydrazine](/img/structure/B11750295.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750299.png)
![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)

